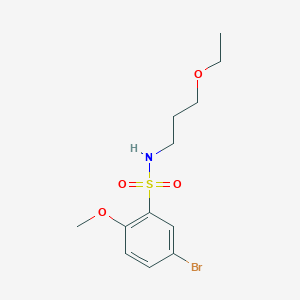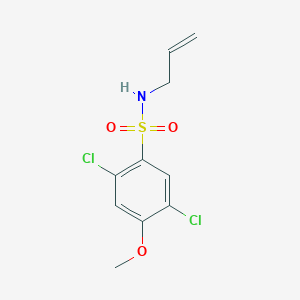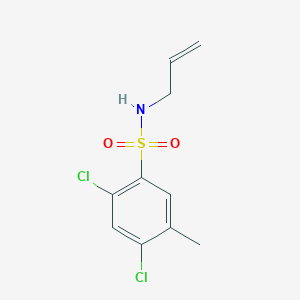
N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide, also known as BTM-4, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce apoptosis, which is the programmed cell death of cancer cells. Additionally, this compound can reduce the production of pro-inflammatory cytokines, which are molecules that promote inflammation in the body.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide in lab experiments is its potential as a therapeutic agent for cancer and inflammation. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.
Future Directions
There are several future directions for research on N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide. One area of focus could be the optimization of its synthesis method to increase its yield and purity. Additionally, further studies could be conducted to elucidate its mechanism of action and to identify potential drug targets. Furthermore, the efficacy of this compound as a therapeutic agent could be tested in animal models and clinical trials.
Synthesis Methods
N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide can be synthesized through a multi-step process involving reactions between various reagents. The synthesis begins with the reaction between 3,5-dimethoxybenzaldehyde and 3,4,5-trimethoxybenzylamine, followed by the addition of acetic anhydride and hydrochloric acid to form the amide product. The final product is purified using column chromatography.
Scientific Research Applications
N-(3,5-dimethoxybenzyl)-3,4,5-trimethoxybenzamide has been the subject of several scientific studies due to its potential as a therapeutic agent. Research has shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce inflammation in animal models.
properties
Molecular Formula |
C19H23NO6 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H23NO6/c1-22-14-6-12(7-15(10-14)23-2)11-20-19(21)13-8-16(24-3)18(26-5)17(9-13)25-4/h6-10H,11H2,1-5H3,(H,20,21) |
InChI Key |
VQINJLWKFPDPEG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether](/img/structure/B273004.png)
![4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether](/img/structure/B273012.png)
![1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273018.png)
![(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B273042.png)

![4-[(2-Isopropylanilino)carbonyl]isophthalic acid](/img/structure/B273050.png)

![1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273074.png)
![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B273086.png)

